molecular formula C11H14ClNO B1465072 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one CAS No. 898785-65-4

1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one

Cat. No. B1465072
M. Wt: 211.69 g/mol
InChI Key: SEJJYKSLGNKSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one, also known as 3-chloropyridin-4-ylmethylpentan-1-one or CPMP, is an organic compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. CPMP is a chiral compound, meaning it has two forms that are mirror images of one another, and is commonly used in asymmetric synthesis. It is also used in the development of new drugs, as it can be used to catalyze the formation of drug-like molecules.

Scientific Research Applications

CPMP is widely used in scientific research, particularly in the field of organic synthesis. It is used to catalyze the formation of various drug-like molecules, such as amides, esters, and peptides. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, CPMP can be used to synthesize chiral auxiliaries, which are used in the synthesis of complex molecules.

Mechanism Of Action

The mechanism of action of CPMP is not well understood, but it is believed to involve a series of reactions that involve the formation of an intermediate, which is then converted into the desired product. The intermediate is formed when the phosphonium salt reacts with the aldehyde or ketone, and this intermediate is then further reacted with a halide to form the CPMP molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of CPMP are not well understood. It is known to be a chiral compound, and it is believed to be involved in the formation of various drug-like molecules. However, its exact role in the formation of these molecules is not known. Additionally, its effects on biochemical and physiological processes are not known.

Advantages And Limitations For Lab Experiments

CPMP has several advantages for laboratory experiments. It is a chiral compound, which makes it ideal for asymmetric synthesis, and it is also relatively easy to synthesize. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with, and it is also toxic, so it should be handled with care.

Future Directions

There are several possible future directions for research involving CPMP. One possibility is to explore its potential applications in the development of new drugs and therapeutic agents. Additionally, research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore its potential as a catalyst for the formation of complex molecules.

properties

IUPAC Name

1-(3-chloropyridin-4-yl)-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-8(2)6-11(14)9-4-5-13-7-10(9)12/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJJYKSLGNKSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696460
Record name 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one

CAS RN

898785-65-4
Record name 1-(3-Chloropyridin-4-yl)-3-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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